molecular formula C11H13N3O4 B14911898 N-(cyclobutylmethyl)-2,4-dinitroaniline

N-(cyclobutylmethyl)-2,4-dinitroaniline

Cat. No.: B14911898
M. Wt: 251.24 g/mol
InChI Key: XHEXGAOXWFSTCW-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-2,4-dinitroaniline is a nitroaromatic compound featuring a 2,4-dinitroaniline core substituted with a cyclobutylmethyl group at the nitrogen atom. The cyclobutylmethyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to other substituents .

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

N-(cyclobutylmethyl)-2,4-dinitroaniline

InChI

InChI=1S/C11H13N3O4/c15-13(16)9-4-5-10(11(6-9)14(17)18)12-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2

InChI Key

XHEXGAOXWFSTCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclobutylmethyl group. One common method includes:

    Nitration: Aniline is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

    Alkylation: The nitrated aniline is then subjected to alkylation with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(cyclobutylmethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents under appropriate conditions.

    Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: N-(cyclobutylmethyl)-2,4-diaminoaniline.

    Substitution: Various substituted aniline derivatives.

    Oxidation: Quinonoid derivatives.

Scientific Research Applications

N-(cyclobutylmethyl)-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutylmethyl group may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Antimicrobial and Anti-Biofilm Agents

N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline (BHBANA)

  • Structure : Contains a hydrazone group linked to a brominated, alkoxy-substituted benzylidene moiety.
  • Activity : Exhibits broad-spectrum antimicrobial activity against pathogens like E. faecalis and Candida spp., with minimal inhibitory concentrations (MICs) of 0.625–2.5 mg/mL. It also inhibits biofilm formation and quorum sensing, making it a dual-action antimicrobial agent .
  • Comparison: The cyclobutylmethyl group in the target compound lacks the extended conjugation of BHBANA’s hydrazone system, which is critical for binding to microbial targets.

N-(β-diethylaminoethyl)-2,4-dinitroaniline

  • Structure: Features a diethylaminoethyl side chain.
  • Application: A precursor in the synthesis of etonitazene, a potent opioid. The diethylamino group enhances solubility and facilitates synthetic modifications .
  • Comparison: The cyclobutylmethyl group’s rigidity may hinder metabolic activation compared to the flexible diethylaminoethyl chain, reducing its utility in prodrug design .

Hypoxia-Selective Cytotoxic Agents

5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862)

  • Structure : A 2,4-dinitroaniline mustard with a hydrophilic carboxamide side chain.
  • This facilitates nitro group reduction under low oxygen, releasing cytotoxic nitrogen mustards .
  • However, its bulkiness might slow metabolic deactivation, enhancing tumor targeting .

Corrosion Inhibitors

N-(4-N,N-dimethylaminobenzal)-2,4-dinitroaniline (SB3)

  • Structure: A Schiff base with a dimethylaminobenzal substituent.
  • Activity : Inhibits corrosion of aluminium in HCl with efficiency dependent on concentration and presence of KCl. The planar Schiff base structure promotes adsorption on metal surfaces .
  • Comparison: The cyclobutylmethyl group’s non-planar structure may reduce adsorption efficiency compared to SB3’s conjugated system, lowering corrosion inhibition performance .

Physicochemical Properties

Compound Substituent Solubility Reduction Potential (E1/2) Key Application
N-(cyclobutylmethyl)-2,4-dinitroaniline Cyclobutylmethyl Low (lipophilic) Not reported Hypothesized: Drug delivery
BHBANA Hydrazone-benzylidene Moderate Not applicable Antimicrobial
SN 23862 Carboxamide High (hydrophilic) -450 mV Cancer therapy
SB3 Schiff base Moderate Not applicable Corrosion inhibition

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